5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is a heterocyclic aromatic compound that contains both a benzo[b]thiophene and a fluorobenzoic acid moietyThe presence of the benzo[b]thiophene ring system, which is known for its biological activity, combined with the fluorobenzoic acid, makes this compound a valuable target for synthesis and study .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the condensation of thiophene derivatives with fluorobenzoic acid precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Types of Reactions:
Oxidation: The benzo[b]thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydrobenzo[b]thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzo[b]thiophene ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- 2-Phenylpyridine
- 2-(Benzo[b]thiophen-2-yl)pyridine
Comparison: 5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is unique due to the presence of both the benzo[b]thiophene and fluorobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack the fluorobenzoic acid moiety, which can affect their reactivity and biological activity .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-12-6-5-10(7-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVOQHTRWTQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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